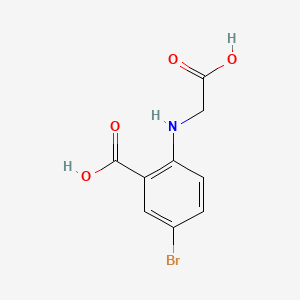
5-Bromo-N-(carboxymethyl)anthranilic acid
Cat. No. B1266405
M. Wt: 274.07 g/mol
InChI Key: NGTZRRAYYJFRDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08642765B2
Procedure details


2-(N-carboxymethylamino)-5-bromobenzoic acid (0.84 g, 3.4 mmol) and anhydrous sodium acetate (0.6 g, 7.3 mmol) were dissolved in 8 ml acetic anhydride. After stirred for 5 hours at 60° C., the reaction mixture was cooled down to room temperature. Sodium acetate was filtered off. The filtrate was evaporated, and the residue was dissolved in 100 ml ethyl acetate. 100 ml water and 20 ml saturated sodium bicarbonate were added to the solution, and the organic phase was separated. The aqueous phase was extracted with ethyl acetate (50 ml×2). The combined organic phases were washed with saturated sodium bicarbonate (100 ml×2), dried and evaporated to obtain a white solid (1-acetyl-5-bromo-3-acetoxyindole) (1.3 g, 25.4%).



Identifiers


|
REACTION_CXSMILES
|
C([CH2:4][NH:5][C:6]1[CH:14]=[CH:13][C:12]([Br:15])=[CH:11][C:7]=1[C:8](O)=O)(O)=O.[C:16]([O-:19])(=[O:18])[CH3:17].[Na+].C(O[C:25](=[O:27])[CH3:26])(=O)C>>[C:25]([N:5]1[C:6]2[C:7](=[CH:11][C:12]([Br:15])=[CH:13][CH:14]=2)[C:8]([O:18][C:16](=[O:19])[CH3:17])=[CH:4]1)(=[O:27])[CH3:26] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.84 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)CNC1=C(C(=O)O)C=C(C=C1)Br
|
|
Name
|
|
|
Quantity
|
0.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirred for 5 hours at 60° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled down to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Sodium acetate was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in 100 ml ethyl acetate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
100 ml water and 20 ml saturated sodium bicarbonate were added to the solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with ethyl acetate (50 ml×2)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with saturated sodium bicarbonate (100 ml×2)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)N1C=C(C2=CC(=CC=C12)Br)OC(C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
